molecular formula C9H8F2N2O B1408692 3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde CAS No. 1774895-80-5

3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde

Cat. No.: B1408692
CAS No.: 1774895-80-5
M. Wt: 198.17 g/mol
InChI Key: HWWWORHIAGVOEJ-UHFFFAOYSA-N
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Description

3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C9H8F2N2O and a molecular weight of 198.17 g/mol . It is characterized by the presence of a difluoroazetidine ring attached to a picolinaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde typically involves the reaction of picolinaldehyde with a difluoroazetidine derivative under specific reaction conditions. The synthetic route may include steps such as:

    Formation of Difluoroazetidine: This step involves the preparation of the difluoroazetidine ring, which can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Coupling Reaction: The difluoroazetidine derivative is then coupled with picolinaldehyde to form the final product. .

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. This includes optimizing reaction conditions, using industrial-grade equipment, and adhering to regulatory standards.

Chemical Reactions Analysis

3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The difluoroazetidine ring and the aldehyde group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

3-(3,3-Difluoroazetidin-1-yl)picolinaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the difluoroazetidine ring and the picolinaldehyde moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3,3-difluoroazetidin-1-yl)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-9(11)5-13(6-9)8-2-1-3-12-7(8)4-14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWWORHIAGVOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(N=CC=C2)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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